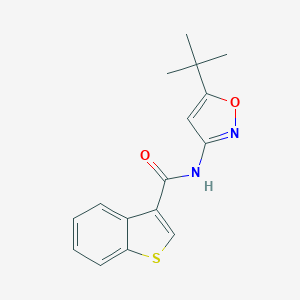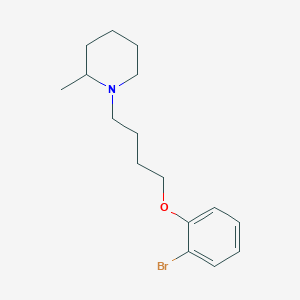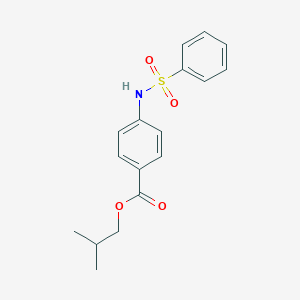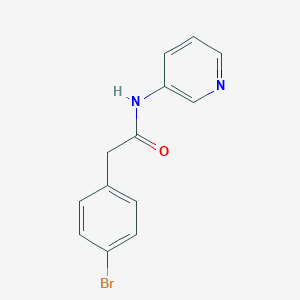![molecular formula C16H17NO3 B276825 ethyl 6-oxo-5,6,7,8,9,10-hexahydrocyclohepta[b]indole-2-carboxylate](/img/structure/B276825.png)
ethyl 6-oxo-5,6,7,8,9,10-hexahydrocyclohepta[b]indole-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
ethyl 6-oxo-5,6,7,8,9,10-hexahydrocyclohepta[b]indole-2-carboxylate is a complex organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in various natural products and drugs. This compound is characterized by its unique structure, which includes a cyclohepta[b]indole core fused with a carboxylic acid ethyl ester group. The compound’s unique structure makes it a valuable subject for scientific research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 6-oxo-5,6,7,8,9,10-hexahydrocyclohepta[b]indole-2-carboxylate typically involves multiple steps. One common method is the Fischer indole synthesis, which involves the reaction of cyclohexanone with phenylhydrazine hydrochloride in the presence of methanesulfonic acid under reflux conditions in methanol. This reaction yields the tricyclic indole intermediate, which can be further processed to obtain the desired compound .
Industrial Production Methods
Industrial production of this compound may involve optimizing the Fischer indole synthesis for large-scale operations. This includes using continuous flow reactors to maintain consistent reaction conditions and improve yield. Additionally, green chemistry principles, such as using atom-economical reactions and minimizing waste, are often applied to enhance the sustainability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
ethyl 6-oxo-5,6,7,8,9,10-hexahydrocyclohepta[b]indole-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxo derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its reduced forms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of reduced indole derivatives.
Substitution: Formation of substituted indole derivatives with various functional groups.
Aplicaciones Científicas De Investigación
ethyl 6-oxo-5,6,7,8,9,10-hexahydrocyclohepta[b]indole-2-carboxylate has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex heterocyclic compounds and natural product analogs.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated as a lead compound for developing new pharmaceuticals targeting various diseases.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mecanismo De Acción
The mechanism of action of ethyl 6-oxo-5,6,7,8,9,10-hexahydrocyclohepta[b]indole-2-carboxylate involves its interaction with specific molecular targets. The compound’s indole core allows it to bind to various enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation or interact with microbial cell membranes, disrupting their function .
Comparación Con Compuestos Similares
Similar Compounds
Indole-3-acetic acid: A plant hormone with a similar indole core but different functional groups.
Tetrahydrocarbazole: Another indole derivative with a different ring structure.
Cyclohepta[b]indole: A compound with a similar core structure but lacking the carboxylic acid ethyl ester group.
Uniqueness
ethyl 6-oxo-5,6,7,8,9,10-hexahydrocyclohepta[b]indole-2-carboxylate is unique due to its specific combination of the cyclohepta[b]indole core and the carboxylic acid ethyl ester group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Propiedades
Fórmula molecular |
C16H17NO3 |
|---|---|
Peso molecular |
271.31 g/mol |
Nombre IUPAC |
ethyl 6-oxo-7,8,9,10-tetrahydro-5H-cyclohepta[b]indole-2-carboxylate |
InChI |
InChI=1S/C16H17NO3/c1-2-20-16(19)10-7-8-13-12(9-10)11-5-3-4-6-14(18)15(11)17-13/h7-9,17H,2-6H2,1H3 |
Clave InChI |
PZHYUMZMPMKXRM-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=CC2=C(C=C1)NC3=C2CCCCC3=O |
SMILES canónico |
CCOC(=O)C1=CC2=C(C=C1)NC3=C2CCCCC3=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Ethyl 5-(aminocarbonyl)-4-methyl-2-[(2-thienylcarbonyl)amino]-3-thiophenecarboxylate](/img/structure/B276747.png)

![3-(2-METHYLPHENYL)-2-[(2-METHYLPROP-2-EN-1-YL)SULFANYL]-4,6-DIHYDRO-3H-SPIRO[BENZO[H]QUINAZOLINE-5,1'-CYCLOPENTAN]-4-ONE](/img/structure/B276750.png)
![3-(2-METHYLPHENYL)-2-(PROPYLSULFANYL)-4,6-DIHYDRO-3H-SPIRO[BENZO[H]QUINAZOLINE-5,1'-CYCLOPENTAN]-4-ONE](/img/structure/B276752.png)
![3-(2-METHYLPHENYL)-2-(PROPAN-2-YLSULFANYL)-4,6-DIHYDRO-3H-SPIRO[BENZO[H]QUINAZOLINE-5,1'-CYCLOPENTAN]-4-ONE](/img/structure/B276753.png)
![2-{[5-(2-ethoxyethyl)-4-hydroxy-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide](/img/structure/B276757.png)
![2-[(diphenylmethyl)sulfanyl]-5-(2-ethoxyethyl)-6-hydroxypyrimidin-4(3H)-one](/img/structure/B276759.png)
![N-(4-ethylphenyl)-2-{[4-hydroxy-6-oxo-5-(prop-2-en-1-yl)-1,6-dihydropyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B276761.png)
![N-(4-bromophenyl)-2-oxo-1-oxaspiro[4.5]decane-4-carboxamide](/img/structure/B276763.png)
![N-(3-methoxyphenyl)-2-oxo-1-oxaspiro[4.5]decane-4-carboxamide](/img/structure/B276765.png)


